molecular formula C24H20ClN3O B6013446 6-chloro-2-(2,4-dimethylphenyl)-N-(2-pyridinylmethyl)-4-quinolinecarboxamide

6-chloro-2-(2,4-dimethylphenyl)-N-(2-pyridinylmethyl)-4-quinolinecarboxamide

Cat. No. B6013446
M. Wt: 401.9 g/mol
InChI Key: HIQIMNWLCJFWLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-chloro-2-(2,4-dimethylphenyl)-N-(2-pyridinylmethyl)-4-quinolinecarboxamide is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. This compound is commonly referred to as CQPY, and it belongs to the class of quinolinecarboxamide derivatives. CQPY has been found to exhibit promising antitumor and anti-inflammatory activities, making it a potential candidate for drug development.

Mechanism of Action

The mechanism of action of CQPY is not fully understood, but it is believed to involve the inhibition of key signaling pathways involved in tumor growth and inflammation. CQPY has been found to inhibit the PI3K/Akt/mTOR signaling pathway, which is known to play a crucial role in cell proliferation and survival. CQPY also inhibits the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
Studies have shown that CQPY exhibits selective cytotoxicity towards cancer cells, while sparing normal cells. This suggests that CQPY may have a favorable safety profile for use in cancer therapy. CQPY has also been found to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect for cancer treatment. In addition, CQPY has been found to reduce the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory activity.

Advantages and Limitations for Lab Experiments

The advantages of using CQPY in lab experiments include its potent antitumor and anti-inflammatory activities, as well as its favorable safety profile. However, the limitations of using CQPY include its relatively low solubility in aqueous solutions, which may affect its bioavailability. In addition, further studies are needed to fully understand the mechanism of action of CQPY and its potential side effects.

Future Directions

There are several future directions for the study of CQPY. One potential direction is to investigate the use of CQPY in combination with other anticancer agents to enhance its therapeutic efficacy. Another direction is to explore the use of CQPY in the treatment of other diseases, such as autoimmune disorders. Additionally, further studies are needed to optimize the synthesis of CQPY and improve its bioavailability.

Synthesis Methods

The synthesis of CQPY involves the reaction of 2-chloro-4,6-dimethylquinoline with 2-pyridinemethanamine in the presence of a base. The resulting intermediate is then reacted with 2,4-dimethylbenzoyl chloride to yield the final product, CQPY. The synthesis of CQPY has been optimized to improve the yield and purity of the compound.

Scientific Research Applications

CQPY has been extensively studied for its potential pharmacological activities. In vitro studies have shown that CQPY exhibits potent antitumor activity against various cancer cell lines, including lung, breast, and colon cancer. CQPY has also been found to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. These findings suggest that CQPY may have therapeutic potential in the treatment of cancer and inflammatory diseases.

properties

IUPAC Name

6-chloro-2-(2,4-dimethylphenyl)-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClN3O/c1-15-6-8-19(16(2)11-15)23-13-21(20-12-17(25)7-9-22(20)28-23)24(29)27-14-18-5-3-4-10-26-18/h3-13H,14H2,1-2H3,(H,27,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIQIMNWLCJFWLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)NCC4=CC=CC=N4)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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